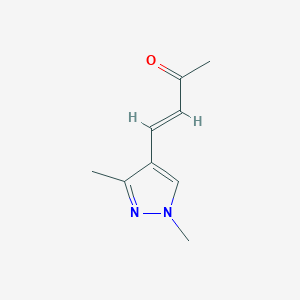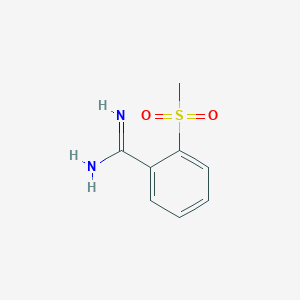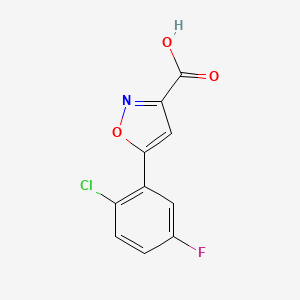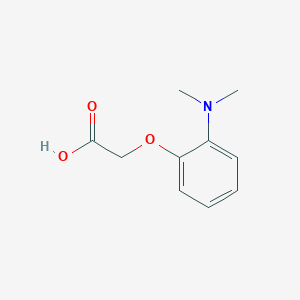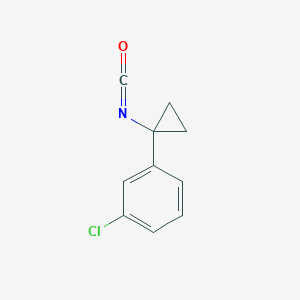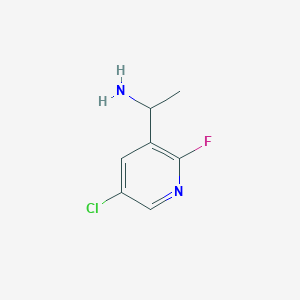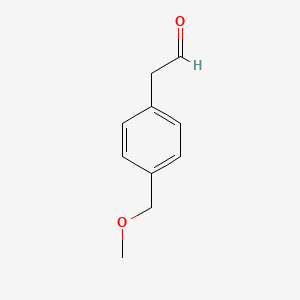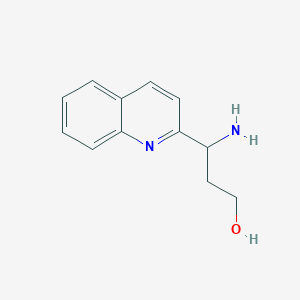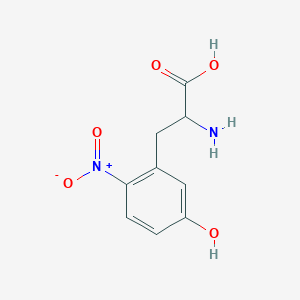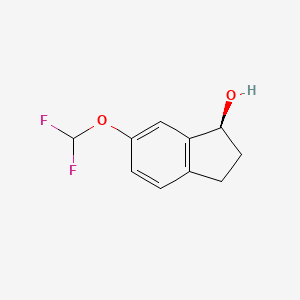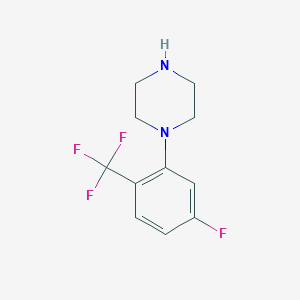
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the piperazine class. Piperazines are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a fluorinated phenyl ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
The synthesis of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 5-fluoro-2-(trifluoromethyl)aniline with piperazine under specific conditions. One common method includes:
Starting Materials: 5-fluoro-2-(trifluoromethyl)aniline and piperazine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield
Chemical Reactions Analysis
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Major Products: The major products depend on the type of reaction. .
Scientific Research Applications
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine can be compared with other piperazine derivatives:
Similar Compounds: Examples include 1-(3-trifluoromethylphenyl)piperazine and 1-(4-trifluoromethylphenyl)piperazine.
Uniqueness: The presence of both fluorine and trifluoromethyl groups in this compound makes it unique, as these groups can significantly alter its pharmacokinetic and pharmacodynamic properties
Properties
Molecular Formula |
C11H12F4N2 |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
1-[5-fluoro-2-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-8-1-2-9(11(13,14)15)10(7-8)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
InChI Key |
SUUGIEOQIULUEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)

